molecular formula C10H17N3O3S B2867957 N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1978689-38-1

N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2867957
CAS No.: 1978689-38-1
M. Wt: 259.32
InChI Key: TTWRGBPVDJVVKP-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring and the subsequent attachment of the hydroxy, methoxy, and methylbutyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the thiadiazole ring or other functional groups.

    Substitution: The methoxy and methylbutyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-4-methoxy-2-methylbutyl)pentanamide
  • N-(2-hydroxy-4-methoxy-2-methylbutyl)pent-4-enamide
  • N-(2-Hydroxy-4-methoxy-2-methylbutyl)-2-(2-methoxyethoxy)acetamide

Uniqueness

Compared to similar compounds, N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its thiadiazole ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3S/c1-7-8(17-13-12-7)9(14)11-6-10(2,15)4-5-16-3/h15H,4-6H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWRGBPVDJVVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(C)(CCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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